Pharmacopoeial Nomenclature vs. Diacetolol (Impurity B): Divergent Regulatory Identity
The primary procurement differentiator is regulatory identity, not bioactivity. The target compound is specifically designated as 'Acebutolol EP Impurity F' or 'rac Des(isopropylamino) Acebutolol Diol' in EP monographs . In contrast, the commonly confused comparator Diacetolol is explicitly designated as 'Acebutolol Impurity B' (EP) and, importantly, is also the principal active metabolite of Acebutolol . Due to their distinct retention times and chemical identities, they cannot be substituted in a validated impurity profile method. The target compound is quantified against a defined EP Reference Standard lot, whereas Diacetolol is quantified against a different EP standard lot [1].
| Evidence Dimension | Regulatory Classification & Application Intent |
|---|---|
| Target Compound Data | Acebutolol EP Impurity F; CAS 96480-91-0; Molecular Formula: C15H21NO5; Molecular Weight: 295.33 |
| Comparator Or Baseline | Diacetolol (Acebutolol EP Impurity B); CAS 22568-64-5; Molecular Formula: C16H24N2O4; Molecular Weight: 308.37 |
| Quantified Difference | Different molecular formula, weight, and chromatographic peak identity; specified separately in EP monograph. |
| Conditions | European Pharmacopoeia (EP) monograph for Acebutolol Hydrochloride / Related Substances Test [1] |
Why This Matters
This differentiation ensures that the procured reference standard matches the specific peak identified in the system suitability solution of the EP monograph, preventing analytical method failure during regulatory audits.
- [1] Veeprho. Acebutolol Impurities and Related Compound. Technical Overview. Retrieved from https://veeprho.com/acebutolol-impurities-and-related-compound View Source
